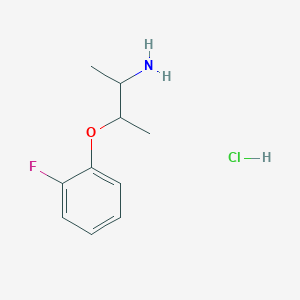

3-(2-Fluorophenoxy)butan-2-amine;hydrochloride

Description

Properties

IUPAC Name |

3-(2-fluorophenoxy)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-7(12)8(2)13-10-6-4-3-5-9(10)11;/h3-8H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOHCVWWDIISCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(2-Fluorophenoxy)butan-2-one

The ether linkage is established via nucleophilic aromatic substitution between 2-fluorophenol and 3-chlorobutan-2-one. In a representative procedure, 2-fluorophenol (1.0 mol equiv), potassium iodide (0.1 mol equiv), and anhydrous potassium carbonate (1.5 mol equiv) are suspended in dry acetone (30 mL) and heated to 60°C for 1 hour. 3-Chlorobutan-2-one (1.0 mol equiv) is added dropwise, and the mixture is refluxed for 3 hours. After filtration and solvent removal, the crude product is purified via silica gel chromatography, yielding 3-(2-fluorophenoxy)butan-2-one as a light yellow oil (typical yield: 80–87%).

Key Reaction Parameters

- Base : Anhydrous K₂CO₃ (1.5 mol equiv)

- Catalyst : KI (0.1 mol equiv)

- Solvent : Dry acetone

- Temperature : 60°C

Oxime Formation and Reduction to Amine

The ketone intermediate is converted to its oxime derivative by refluxing with hydroxylamine hydrochloride (1.2 mol equiv) in a 1:1 ethanol/water mixture for 4 hours. The oxime is isolated via filtration and subsequently reduced using lithium aluminium hydride (4.0 mol equiv) in anhydrous tetrahydrofuran (THF) under nitrogen at 0°C. After quenching with aqueous NaOH, the free amine is extracted with ethyl acetate and purified via flash chromatography (yield: 70–75%).

Hydrochloride Salt Formation

The free amine is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The resulting solid is filtered, washed with cold ether, and dried under vacuum to yield 3-(2-fluorophenoxy)butan-2-amine hydrochloride as a white crystalline solid (mp: 160–162°C).

Reductive Amination of 3-(2-Fluorophenoxy)butan-2-one

Chemical Reductive Amination

A one-pot reductive amination strategy employs ammonium acetate (2.0 mol equiv) and sodium cyanoborohydride (1.5 mol equiv) in methanol at pH 6.5 (adjusted with acetic acid). The reaction proceeds at room temperature for 24 hours, after which the solvent is removed, and the residue is purified via column chromatography (yield: 65–72%). This method avoids the need for intermediate oxime formation but requires careful pH control to minimize side reactions.

Biocatalytic Reductive Amination Using Amine Dehydrogenases

Enzymatic reductive amination offers a stereoselective route to the (S)-enantiomer. In a scalable procedure, 3-(2-fluorophenoxy)butan-2-one (150 mM) is incubated with ammonia (2.0 M) and NADPH (0.2 mM) in the presence of Mycobacterium smegmatis amine dehydrogenase (MsmeAmDH, 0.5 mg/mL). The reaction is conducted at 30°C for 24 hours, achieving >99% conversion and 92.6% enantiomeric excess (ee). The amine is isolated via distillation under reduced pressure (yield: 51%) and converted to the hydrochloride salt as described earlier.

Advantages :

- High enantioselectivity (92–98% ee)

- Green chemistry profile (aqueous solvent, ambient temperature)

Asymmetric Synthesis via Chiral Sulfinyl Imines

Preparation of N-tert-Butylsulfinyl Imine Intermediate

3-(2-Fluorophenoxy)butan-2-one is condensed with (R)-N-tert-butanesulfinamide (1.2 mol equiv) in the presence of titanium(IV) ethoxide (1.5 mol equiv) in dichloromethane at 25°C for 12 hours. The sulfinyl imine intermediate is isolated via filtration and used directly in the next step (yield: 85–90%).

Stereoselective Grignard Addition

Methylmagnesium bromide (2.0 mol equiv) is added dropwise to a solution of the sulfinyl imine in THF at −78°C. After stirring for 2 hours, the reaction is quenched with saturated ammonium chloride, and the product is extracted with ethyl acetate. Flash chromatography yields the diastereomerically pure amine-sulfinamide adduct (dr: 94:6).

Deprotection and Hydrochloride Salt Formation

The sulfinamide group is removed by treating the adduct with 4 M HCl in dioxane at 0°C for 1 hour. The free amine is neutralized with aqueous NaOH, extracted into dichloromethane, and converted to the hydrochloride salt (yield: 80–85%, ee: >99%).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–75 | N/A | High scalability | Low stereoselectivity |

| Chemical Reductive Amination | 65–72 | N/A | One-pot procedure | Requires pH control |

| Biocatalytic Amination | 51 | 92.6 | High ee, green conditions | Substrate concentration limits |

| Asymmetric Synthesis | 80–85 | >99 | Excellent stereocontrol | Multi-step, costly reagents |

Chemical Reactions Analysis

3-(2-Fluorophenoxy)butan-2-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Fluorophenoxy)butan-2-amine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

Biology: It is used in biochemical studies to understand the interactions between different molecules and biological systems.

Medicine: It is used in drug discovery and development, particularly in the design of new pharmaceuticals with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)butan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Data Table

Biological Activity

3-(2-Fluorophenoxy)butan-2-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by diverse studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H14ClFNO

- Molecular Weight : 229.69 g/mol

The presence of a fluorinated phenyl group enhances the compound's lipophilicity and receptor binding affinity, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the adrenergic and dopaminergic pathways. The compound may exert its effects through:

- Receptor Binding : It likely binds to adrenergic receptors, influencing neurotransmitter release and uptake.

- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.

Pharmacological Properties

Research indicates that this compound demonstrates various pharmacological effects:

- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial and antifungal properties, indicating potential for further exploration in this area .

Case Studies

- Neuropharmacological Study : A study investigated the effects of fluorinated phenoxy compounds on dopamine receptor activity, revealing that modifications in the phenyl group significantly affect binding affinity and functional outcomes.

- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives of phenoxybutanamines exhibited notable antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | MIC Values (µM) |

|---|---|---|

| 3-(2-Fluorophenoxy)butan-2-amine | Moderate antimicrobial | 16.69 - 78.23 (C. albicans) |

| 1-(3-Chlorophenoxy)butan-2-amine | Antibacterial | 5.64 - 77.38 (S. aureus) |

| 1-(3-Bromophenoxy)butan-2-amine | Antifungal | 11.29 - 77.38 (S. typhi) |

This table highlights the comparative biological activities of this compound with related compounds, emphasizing its potential as a therapeutic agent.

Applications in Research and Industry

The compound is utilized across various fields:

- Chemistry : Serves as a building block in organic synthesis for developing complex molecules.

- Biology : Employed in biochemical studies to investigate interactions between different molecules and biological systems.

- Medicine : Investigated for drug discovery and development, particularly for designing new pharmaceuticals with therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Fluorophenoxy)butan-2-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution between 2-fluorophenol and a brominated or mesylated butan-2-amine precursor under alkaline conditions. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

- Data Table :

| Reaction Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher yield at 70°C |

| pH | 8–9 | Minimizes hydrolysis |

| Reaction Time | 6–8 hours | Balances conversion |

Q. How is the structural integrity of 3-(2-Fluorophenoxy)butan-2-amine hydrochloride validated?

- Methodology : Use a combination of:

- NMR Spectroscopy : H and F NMR confirm the presence of the 2-fluorophenoxy group and amine backbone. For example, F NMR shows a singlet near -118 ppm for the fluorine substituent .

- HPLC-MS : Quantifies purity (>98%) and verifies molecular weight (e.g., [M+H] at m/z 200.1) .

- Critical Note : X-ray crystallography may resolve ambiguities in stereochemistry if chiral centers are present .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for 3-(2-Fluorophenoxy)butan-2-amine hydrochloride, and how are binding affinities assessed?

- Methodology :

- In Silico Docking : Predict interactions with serotonin (5-HT) or dopamine receptors using software like AutoDock Vina. Fluorine’s electronegativity may enhance receptor-ligand π-stacking .

- In Vitro Assays : Radioligand displacement studies (e.g., H-ketanserin for 5-HT) quantify IC values. Comparative data with non-fluorinated analogs (e.g., phenethylamine derivatives) highlight fluorine’s role .

Q. How does the fluorophenoxy substitution pattern influence metabolic stability compared to other fluorinated analogs?

- Methodology :

- Comparative Metabolism Studies : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. The 2-fluorophenoxy group resists oxidative deamination better than para-substituted analogs due to steric hindrance .

- Data Table :

| Analog | Metabolic Half-life (Human) | Major Metabolites |

|---|---|---|

| 3-(2-Fluorophenoxy)butan-2-amine | 2.8 hours | Hydroxylated phenoxy |

| 3-(4-Fluorophenoxy)butan-2-amine | 1.5 hours | Deaminated carboxylic acid |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

Meta-Analysis : Cross-reference studies for consistency in dosage, model systems (e.g., cell lines vs. primary neurons), and endpoint measurements .

Dose-Response Curves : Establish full curves to identify non-linear effects or threshold concentrations.

Structural Confirmation : Re-validate compound batches via NMR and elemental analysis to rule out degradation .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodology :

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity. Fluorine’s meta-directing effect may optimize receptor interaction .

- Molecular Dynamics : Simulate ligand-receptor complexes to identify residues critical for binding. For example, His in 5-HT may form hydrogen bonds with the amine group .

Comparative Studies

Q. How does 3-(2-Fluorophenoxy)butan-2-amine hydrochloride compare to its 3,5-difluoro analog in terms of synthetic complexity and bioactivity?

- Synthesis : The mono-fluoro derivative requires fewer purification steps (e.g., no column chromatography) compared to the difluoro analog, which often necessitates HPLC purification .

- Bioactivity : The difluoro analog shows higher receptor affinity (e.g., 5-HT IC = 120 nM vs. 250 nM for mono-fluoro) but lower solubility due to increased hydrophobicity .

Analytical Challenges

Q. What advanced techniques characterize the hydrochloride salt’s stability under varying storage conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.